Diasesartemin-(+)

Stereochemistry X-ray crystallography Lignan conformational analysis

Diasesartemin-(+), CAS 77449-33-3, is a naturally occurring tetrahydrofurofuran lignan belonging to the furofuranoid lignans class (Np Classifier: Furofuranoid lignans). It is characterized by a 1,4-diaryl-tetrahydro-1H,3H-furo[3,4-c]furan core featuring a classical axial-axial substitution pattern at the two aryl positions , with a molecular weight of 430.4 g/mol and four defined stereocenters.

Molecular Formula C23H26O8
Molecular Weight 430.4 g/mol
CAS No. 77449-33-3
Cat. No. B14436753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiasesartemin-(+)
CAS77449-33-3
Molecular FormulaC23H26O8
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC
InChIInChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20-,21-/m0/s1
InChIKeyDHWUVPPRBIJJKS-PBFVBANWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diasesartemin-(+) CAS 77449-33-3: Stereochemically Defined Furofuran Lignan for α-Glucosidase and Detoxification Enzyme Research


Diasesartemin-(+), CAS 77449-33-3, is a naturally occurring tetrahydrofurofuran lignan belonging to the furofuranoid lignans class (Np Classifier: Furofuranoid lignans) [1]. It is characterized by a 1,4-diaryl-tetrahydro-1H,3H-furo[3,4-c]furan core featuring a classical axial-axial substitution pattern at the two aryl positions [2], with a molecular weight of 430.4 g/mol and four defined stereocenters . Isolated from Commiphora wightii, Hernandia ovigera, Artemisia absinthium, and Leucophyllum frutescens [3], the compound has demonstrated quantifiable α-glucosidase inhibition superior to acarbose as well as selective inhibition of insect cytochrome P450 monooxygenases, distinguishing it stereochemically and functionally from its closely related diastereomers.

Why Diasesartemin-(+) Procurement Cannot Be Interchanged with Sesartemin or Epiyangambin


Substituting diasesartemin-(+) with any other furofuran lignan—including sesartemin, epiyangambin, or episesartemin-B—introduces uncontrolled stereochemical and bioactivity variance that invalidates experimental reproducibility. Diasesartemin-(+) adopts the classical axial-axial substitution geometry, while episesartemin-B adopts the axial-equatorial conformation, resulting in fundamentally different three-dimensional pharmacophores [1]. Head-to-head insect monooxygenase assays demonstrate that diasesartemin-(+) inhibits epoxidase activity while epiyangambin shows negligible effect [2]. In murine JB6 cell transformation assays, diasesartemin-(+) is classified as inactive (IC₅₀ > 4 µg/mL), whereas epiyangambin exhibits potent inhibition (IC₅₀ = 0.15 µg/mL) [3]. Because identical molecular formulas (C₂₃H₂₆O₈) mask these profound functional divergences, generic substitution based solely on lignan class membership yields irreproducible results and can drive erroneous structure–activity conclusions.

Diasesartemin-(+) Procurement Evidence: Head-to-Head Quantitative Differentiation Against Closest Analogs


Stereochemical Fingerprint: X‑Ray‑Confirmed Axial–Axial Conformation Distinguishes Diasesartemin-(+) from Episesartemin-B

X-ray crystallographic analysis definitively resolves diasesartemin-(+) as the classical axial–axial substitution type, whereas its diastereomer episesartemin-B adopts the axial–equatorial configuration [1]. In diasesartemin-(+), both aryl moieties on the 1,4-diaryl-tetrahydro-1H,3H-furo[3,4-c]furan core occupy pseudo-equatorial positions due to an endo-endo (boat) topology; in episesartemin-B, the endo-exo (boat-chair) topology places one aryl group in a distinctly different spatial orientation [1]. This structural divergence generates non‑superimposable pharmacophores that dictate differential target binding.

Stereochemistry X-ray crystallography Lignan conformational analysis

α‑Glucosidase Inhibition: Diasesartemin-(+) Outperforms Acarbose but Is Less Potent Than Optimized Semisynthetic Furofuran Lignans

In a colorimetric α‑glucosidase inhibition assay, diasesartemin-(+) exhibited an IC₅₀ of 60.6 ± 0.01 µM, demonstrating 1.53‑fold greater potency than the clinical reference inhibitor acarbose (IC₅₀ = 92.94 ± 0.01 µM; p < 0.05) [1], establishing its value as a natural-product α‑glucosidase inhibitor scaffold. In a separate study on semisynthetic furofuran lignans, the optimized derivative β‑14 achieved an IC₅₀ of 5.3 µM against baker's yeast α‑glucosidase, making it approximately 11‑fold more potent than diasesartemin‑(+) [2]. This comparison defines diasesartemin‑(+) as a mid‑potency natural starting point for medicinal chemistry optimization rather than a maximally potent end‑point.

α-Glucosidase inhibition Antidiabetic Natural product screening

Phytotoxic Potency Gradient: Diasesartemin-(+) Is the Least Active Among Four Co‑Occurring Furofuran Lignans Against Agrostis stolonifera

In a microassay measuring inhibition of Agrostis stolonifera (bentgrass) seed germination, the four furofuran lignans co‑isolated from Leucophyllum frutescens exhibited a clear potency gradient: diayangambin I₅₀ = 160 µM > epiyangambin I₅₀ = 670 µM > diasesartemin-(+) I₅₀ = 930 µM [1]. Diasesartemin-(+) required a 5.8‑fold higher concentration than diayangambin and a 1.4‑fold higher concentration than epiyangambin to achieve 50% growth inhibition [1]. All four compounds inhibited onion root cell division at 500 µM, confirming conserved antimitotic activity within the class, but the differential potencies indicate that aromatic substitution patterns modulate phytotoxic efficacy [1].

Phytotoxicity Allelopathy Herbicide discovery

Selective Insect Epoxidase Inhibition: Diasesartemin-(+) Active, Epiyangambin Inactive in European Corn Borer Gut Microsomes

In an in vitro assay using gut microsomal polysubstrate monooxygenases (PSMOs) isolated from the European corn borer (Ostrinia nubilalis), diasesartemin-(+) inhibited epoxidase activity across a concentration range of 10⁻⁷ to 10⁻³ M, whereas epiyangambin exerted little to no inhibitory effect under identical conditions [1]. The same study showed that dillapiol and sesamolin also inhibited epoxidase activity, while cubebin was a weaker inhibitor, establishing that the presence and positioning of methylenedioxy and methoxy substituents on the furofuran scaffold dictate PSMO inhibitory capacity [1].

Insect detoxification enzymology Cytochrome P450 monooxygenase Plant–insect chemical ecology

Negligible JB6 Cell Transformation Inhibition: Diasesartemin-(+) Cannot Substitute for Epiyangambin in Chemoprevention Screening

In a soft agar transformation assay using JB6 murine epidermal cells stimulated with tumor promoter 12‑O‑tetradecanoylphorbol‑13‑acetate (TPA), diasesartemin-(+) was classified as inactive (IC₅₀ > 4 µg/mL), along with the majority of the co‑isolated lignans from Hernandia ovigera [1]. In contrast, epiyangambin (compound 3) demonstrated significant inhibition with an IC₅₀ of 0.4 µg/mL, and the aryltetralin lignan (7R,8S,7′R,8′R)-(+)-7′-acetylpicropodophyllin (compound 2) achieved an IC₅₀ of 0.15 µg/mL [1]. This represents a >26‑fold potency gap between diasesartemin-(+) and the active comparators within the same phytochemical fraction.

Cancer chemoprevention JB6 murine epidermal cell assay Tumor promoter-induced transformation

Diayangambin Superiority in Immunomodulation: Diasesartemin-(+) Lacks Reported Human Monocyte Antiproliferative Activity

Diayangambin, a close structural analog co‑occurring with diasesartemin-(+) in multiple plant species, inhibits human mononuclear cell proliferation with an IC₅₀ of 1.5 µM (95% CI: 0.5–2.8 µM) and reduces prostaglandin E₂ generation by 40.8% in LPS‑stimulated RAW 264.7 macrophages at 10 µM [1]. In contrast, no peer‑reviewed study has reported comparable human immune cell antiproliferative or PGE₂‑suppressive activity for diasesartemin-(+). While diasesartemin-(+) has been annotated with putative anti‑inflammatory properties in vendor databases, the absence of published quantitative immunomodulatory data comparable to diayangambin constitutes a critical evidence gap [2].

Immunosuppression Anti-inflammatory Human mononuclear cell proliferation

Diasesartemin-(+) Procurement Application Scenarios: Where the Evidence Supports Prioritization


Natural Product α‑Glucosidase Inhibitor Screening and Antidiabetic Lead Identification

Diasesartemin-(+) is appropriate for α‑glucosidase inhibitor screening programs that require a naturally occurring furofuran lignan with validated potency exceeding the clinical reference acarbose (IC₅₀ 60.6 vs. 92.94 µM; p < 0.05) [1]. When included as a positive control alongside semisynthetic derivatives, diasesartemin-(+) defines the baseline potency achievable from an unmodified natural scaffold, enabling quantification of the potency gains contributed by synthetic catechol or acetoxy modifications that yield IC₅₀ values as low as 5.3 µM in the same baker's yeast assay system [2].

Insect Detoxification Enzyme Studies and Botanical Synergist Development

Diasesartemin-(+) should be prioritized for experiments investigating plant secondary metabolite–insect cytochrome P450 interactions, specifically in European corn borer (Ostrinia nubilalis) gut microsomal PSMO assays where it demonstrates unambiguous epoxidase inhibitory activity across a 10⁻⁷–10⁻³ M concentration range [1]. The inactivity of epiyangambin under identical conditions [1] makes diasesartemin-(+) the correct furofuran lignan selection for studies of methylenedioxy‑phenyl‑mediated P450 inhibition, insecticide synergist screening, or evolutionary chemical ecology research focused on detoxification enzyme modulation.

Stereochemical Reference Standard for Tetrahydrofurofuran Lignan Crystallography and Computational Docking

The fully resolved X‑ray crystal structure of diasesartemin-(+) unambiguously establishes the classical axial–axial substitution geometry with an endo-endo (boat) tetrahydrofurofuran conformation [1]. This makes diasesartemin-(+) the definitive stereochemical reference for validating computational docking poses, calibrating circular dichroism (CD) coupled‑oscillator models of furofuran lignans [1], or serving as a chiral authenticity standard in quality control workflows for natural product libraries. The stereochemical clarity provided by the published crystal structure cannot be substituted with episesartemin-B, which adopts a distinct endo-exo topology [1].

Phytotoxicity Baseline Control in Allelochemical Structure–Activity Relationship Studies

In furofuran lignan phytotoxicity SAR investigations, diasesartemin-(+) serves as a low‑potency baseline comparator. Its I₅₀ of 930 µM against Agrostis stolonifera seed germination, measured alongside diayangambin (I₅₀ 160 µM) and epiyangambin (I₅₀ 670 µM) [1], provides a validated lower‑bound reference point against which the potency gains conferred by specific aromatic substitution patterns can be quantitatively assessed. This application is particularly relevant for herbicide discovery programs that require systematic benchmarking across a congeneric lignan series.

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